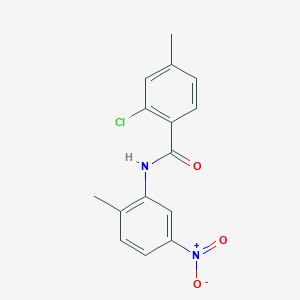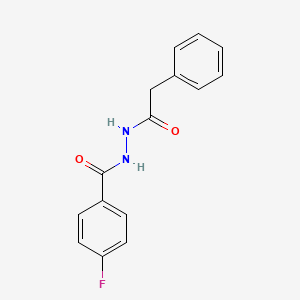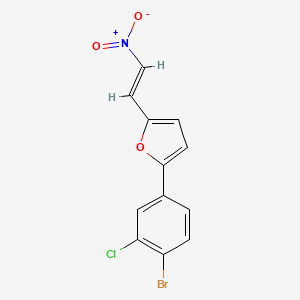![molecular formula C15H19ClN2O2 B5712448 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CMAP is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide targets a specific protein called glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in multiple cellular processes including glycolysis, DNA repair, and apoptosis. 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide binds to the active site of GAPDH, inhibiting its enzymatic activity and leading to downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
The inhibition of GAPDH by 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to induce cell death and inhibit tumor growth. In models of inflammation, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms. In neurodegenerative disorders, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for GAPDH, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its relatively low potency compared to other inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
Future research on 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide could focus on optimizing its potency and selectivity for GAPDH, as well as exploring its potential applications in other disease areas. Additionally, research could investigate the combination of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide with other drugs or therapies to enhance its efficacy. Finally, studies could focus on the development of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide analogs with improved properties for drug development.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves a series of chemical reactions that start with the chlorination of 2-aminophenylacetic acid. The resulting 2-chlorophenylacetic acid is then reacted with morpholine and acryloyl chloride to form 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. The final product is purified using column chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)5-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISJUVCMZZIPT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)



![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)

![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)